Sodium 1-methylpiperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methylpiperidine-4-carboxylate typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium as catalysts for hydrogenation reactions . Another approach involves the mechanochemical synthesis of sodium carboxylates, which has been explored for its efficiency and environmental benefits .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Sodium cyanoborohydride is commonly used as a reducing agent in these reactions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine(III) oxidizing agents are often used.
Reduction: Sodium cyanoborohydride is a typical reducing agent.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products: The major products formed from these reactions include various substituted piperidines and carboxylate derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Sodium 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
N-methylpiperidine: Similar to Sodium 1-methylpiperidine-4-carboxylate but without the carboxylate group.
Isonipecotic acid: The parent compound of this compound, lacking the sodium ion.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a carboxylate group and a sodium ion. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C7H12NNaO2 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
sodium;1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO2.Na/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
BAROHXRILFDAFV-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCC(CC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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